molecular formula C62H92N6 B3029022 N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine) CAS No. 485831-34-3

N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine)

Cat. No. B3029022
M. Wt: 921.4 g/mol
InChI Key: INGVZLYSYVSTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. It’s likely that the synthesis involves complex organic reactions .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results .


Physical And Chemical Properties Analysis

The compound has a melting point of >300°C . It is soluble in DMSO and DMF, but insoluble in methanol and water . The compound is described as a grey-green crystalline powder .

Scientific Research Applications

1. Organic Light-Emitting Diodes (OLEDs)

  • Novel host materials incorporating N1,N1'-(1,4-Phenylene)bis derivatives show high thermal and morphological stability, making them suitable for yellow phosphorescent OLEDs. These materials exhibit high current and power efficiency with low efficiency roll-off at practical brightness values (Zhang et al., 2015).
  • Another study synthesized materials related to N1,N1'-(1,4-Phenylene)bis for application as hole transporting materials in OLEDs. These materials showed high current and external quantum efficiencies, offering potential improvements in OLED performance (Braveenth et al., 2021).

2. Corrosion Inhibition

  • Certain derivatives of N1,N1'-(1,4-Phenylene)bis have been evaluated for their corrosion inhibiting properties on mild steel in acidic environments. These derivatives have shown high corrosion inhibition efficiency, indicating their potential use in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).

3. Electrochemical Applications

  • N1,N1'-(1,4-Phenylene)bis derivatives have been utilized in electrochemical processes, specifically in the context of sulfide detection and sensing. Their properties facilitate the accumulation and sensing of sulfide, which is valuable in environmental monitoring (Marken et al., 1999).

4. Material Science

  • In the field of material science, derivatives of N1,N1'-(1,4-Phenylene)bis have been explored for their molecular structure, crystal packing, and interaction characteristics. This research contributes to a deeper understanding of the material properties essential for various applications, including in the design of new materials (Lai et al., 2006).

5. Electropolymerization and Conductivity Studies

  • The compound has been studied in the context of electropolymerization, demonstrating its potential in creating novel conducting polymers. Such polymers can exhibit various colors under different potentials and have high optical contrast and fast switching times, which are significant for applications in electrochromic devices and sensors (Ouyang et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

4-N-[4-[4-[bis(2-methylpropyl)amino]-N-[4-[bis(2-methylpropyl)amino]phenyl]anilino]phenyl]-4-N-[4-[bis(2-methylpropyl)amino]phenyl]-1-N,1-N-bis(2-methylpropyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H92N6/c1-45(2)37-63(38-46(3)4)53-17-25-57(26-18-53)67(58-27-19-54(20-28-58)64(39-47(5)6)40-48(7)8)61-33-35-62(36-34-61)68(59-29-21-55(22-30-59)65(41-49(9)10)42-50(11)12)60-31-23-56(24-32-60)66(43-51(13)14)44-52(15)16/h17-36,45-52H,37-44H2,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGVZLYSYVSTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC(C)C)CC(C)C)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC(C)C)CC(C)C)C5=CC=C(C=C5)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H92N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730451
Record name N~1~,N~1'~-(1,4-Phenylene)bis[N~1~-{4-[bis(2-methylpropyl)amino]phenyl}-N~4~,N~4~-bis(2-methylpropyl)benzene-1,4-diamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1'-(1,4-Phenylene)bis(N1-(4-(diisobutylamino)phenyl)-N4,N4-diisobutylbenzene-1,4-diamine)

CAS RN

485831-34-3
Record name N~1~,N~1'~-(1,4-Phenylene)bis[N~1~-{4-[bis(2-methylpropyl)amino]phenyl}-N~4~,N~4~-bis(2-methylpropyl)benzene-1,4-diamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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